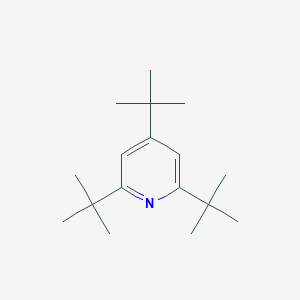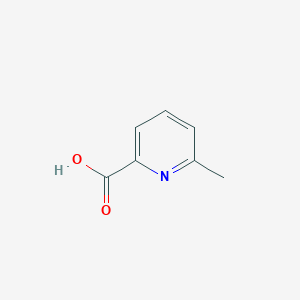
2(1H)-Pyrimidinone, 1,4,6-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyrimidinone, 1,4,6-triphenyl- is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as triphenylpyrimidinone and is synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyrimidinone, 1,4,6-triphenyl- is not fully understood. However, it is believed to interact with DNA and inhibit the activity of enzymes involved in DNA replication and transcription.
Biochemische Und Physiologische Effekte
Studies have shown that 2(1H)-Pyrimidinone, 1,4,6-triphenyl- can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription. Additionally, it has been shown to have antioxidant properties, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2(1H)-Pyrimidinone, 1,4,6-triphenyl- in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 2(1H)-Pyrimidinone, 1,4,6-triphenyl-. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its applications in the field of materials science, such as in the development of fluorescent sensors for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 2(1H)-Pyrimidinone, 1,4,6-triphenyl- involves the reaction of 1,3-diphenylurea with acetic anhydride in the presence of a catalyst. The reaction results in the formation of triphenylpyrimidinone, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyrimidinone, 1,4,6-triphenyl- has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions in biological samples. It has also been investigated for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Eigenschaften
CAS-Nummer |
72923-16-1 |
|---|---|
Produktname |
2(1H)-Pyrimidinone, 1,4,6-triphenyl- |
Molekularformel |
C22H16N2O |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
1,4,6-triphenylpyrimidin-2-one |
InChI |
InChI=1S/C22H16N2O/c25-22-23-20(17-10-4-1-5-11-17)16-21(18-12-6-2-7-13-18)24(22)19-14-8-3-9-15-19/h1-16H |
InChI-Schlüssel |
KZDTXLGZDTZKLI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Benzamide, N-[4-(1-methylethyl)phenyl]-](/img/structure/B184582.png)
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)





